2,5-Bis(chloromethyl)-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41890. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

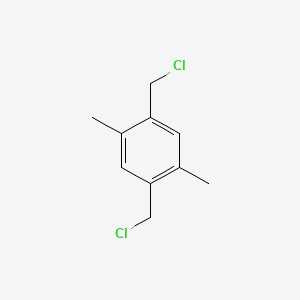

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPOMMBPQHVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064210 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-72-2 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(chloromethyl)-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of 2,5-Bis(chloromethyl)-p-xylene

This compound, systematically named 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly functionalized aromatic compound that serves as a critical building block in advanced materials and organic synthesis.[1] Its structure, featuring a p-xylene core with two reactive chloromethyl groups, makes it a valuable precursor for the synthesis of specialty polymers, resins, and complex organic molecules.[2] Notably, it is a key monomer in the creation of conjugated polymers like poly(p-phenylene vinylene) (PPV) derivatives, which are integral to the development of organic electronics, including LEDs and photovoltaic devices.[3] This guide provides a detailed exploration of its synthesis mechanism, a field-proven experimental protocol, and the critical safety considerations required for its handling.

The Core Synthesis Mechanism: Blanc Chloromethylation

The primary and most established method for synthesizing this compound is the Blanc chloromethylation reaction .[4][5] This reaction is a classic example of electrophilic aromatic substitution, where chloromethyl groups (-CH₂Cl) are introduced onto an aromatic ring.[5] The reaction involves treating the aromatic substrate, in this case, p-xylene, with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride (HCl) under the catalytic influence of a Lewis acid, most commonly zinc chloride (ZnCl₂).[4][6][7]

Mechanistic Breakdown

The reaction proceeds through several distinct, sequential steps, which explains the specific reagents and conditions chosen.

-

Activation of the Electrophile : The reaction is initiated by the Lewis acid catalyst (ZnCl₂), which coordinates to the carbonyl oxygen of formaldehyde. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon. Under the strongly acidic conditions provided by HCl, the formaldehyde is protonated, forming a highly reactive hydroxymethyl cation ([CH₂OH]⁺) or a related electrophilic species.[4][7]

-

Electrophilic Aromatic Substitution : The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the activated formaldehyde species. The methyl groups on the p-xylene are activating and ortho-, para-directing. Since the para positions are occupied, the substitution occurs at the ortho positions (2 and 5 positions). This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization and Intermediate Formation : A base (such as Cl⁻) abstracts a proton from the carbon bearing the newly attached group, restoring the aromaticity of the ring. This results in the formation of a 2-hydroxymethyl-p-xylene intermediate (a benzyl alcohol derivative).

-

Conversion to the Chloride : In the presence of excess concentrated HCl and the Lewis acid catalyst, the benzylic alcohol is rapidly converted to the corresponding benzyl chloride. The hydroxyl group is protonated to form a good leaving group (H₂O), which departs to generate a benzylic carbocation. This cation is then quickly trapped by a chloride ion to yield the mono-chloromethylated product.

-

Second Chloromethylation : To achieve the desired bis-substituted product, the reaction conditions are controlled to favor a second electrophilic substitution. With sufficient equivalents of formaldehyde and HCl, the mono-chloromethylated p-xylene undergoes the same sequence of steps again at the second available ortho position (the 5-position), ultimately yielding this compound.[2]

Causality in Experimental Design

-

Choice of Catalyst : Zinc chloride (ZnCl₂) is an effective Lewis acid for this transformation because it is strong enough to activate formaldehyde but typically does not promote extensive side reactions like Friedel-Crafts alkylation between the product and starting material, which can be an issue with stronger Lewis acids like AlCl₃.[4][5]

-

Reagent Stoichiometry : An excess of both formaldehyde and hydrogen chloride is used to drive the reaction towards bis-substitution and maximize the yield of the target compound.[2]

-

Temperature Control : The reaction is typically performed at a moderately elevated temperature (e.g., 60-80°C) to ensure a reasonable reaction rate.[5][8] However, excessive temperatures can lead to the formation of polymeric byproducts and diarylmethane impurities.[4]

Visualizing the Synthesis Pathway

Caption: Figure 1: Mechanism of Blanc Chloromethylation on p-Xylene

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis adapted from established industrial and academic procedures.[2][7] Every step is designed to maximize yield and purity while ensuring operational safety.

Materials and Equipment

-

Reagents : p-Xylene, paraformaldehyde, zinc chloride (anhydrous), hydrochloric acid (concentrated), diethyl ether (or dichloromethane), sodium bicarbonate, anhydrous magnesium sulfate (or sodium sulfate), ice.

-

Equipment : 1 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, gas inlet tube, thermometer, heating mantle, separatory funnel, Büchner funnel, rotary evaporator.

Step-by-Step Methodology

-

Reactor Setup : Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a gas inlet tube extending below the surface of the eventual reaction mixture. Ensure all glassware is dry. Place the flask in a heating mantle.

-

Reagent Charging : In a well-ventilated chemical fume hood, charge the flask with p-xylene (e.g., 1 mol) and paraformaldehyde (e.g., 2.5-3 mol).

-

Catalyst Addition : Add anhydrous zinc chloride (e.g., 0.1-0.2 mol) to the stirred mixture.

-

Reaction Initiation : Begin gentle heating of the mixture to approximately 60°C. Once the temperature has stabilized, start bubbling dry hydrogen chloride gas through the mixture via the gas inlet tube. An exothermic reaction may be observed; use an ice bath to moderate the temperature if necessary, keeping it between 60-70°C.

-

Reaction Monitoring : Continue stirring and bubbling HCl for 4-8 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the mono-chlorinated intermediate.

-

Work-up - Quenching and Extraction : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and water. Transfer the entire mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane.

-

Washing : Wash the organic layer sequentially with water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification : The crude product, often a solid or semi-solid, can be purified by recrystallization from a suitable solvent such as hexane or ethanol to yield the final product as a white crystalline solid.

Data Presentation: Key Reaction Parameters

| Parameter | Typical Value | Rationale |

| Molar Ratio (p-xylene:paraformaldehyde:HCl) | 1 : 3 : 6 | Excess formaldehyde and HCl drive the reaction to completion and favor bis-substitution over mono-substitution.[2] |

| **Catalyst Loading (ZnCl₂) ** | 10-20 mol% relative to p-xylene | Provides efficient Lewis acidity to activate the electrophile without promoting excessive side product formation.[6] |

| Reaction Temperature | 60-70 °C | Balances a sufficient reaction rate with the minimization of undesirable side reactions and polymerization.[5] |

| Reaction Time | 4 - 8 hours | Sufficient time for the reaction to proceed to bis-substitution, as confirmed by process monitoring (e.g., GC). |

| Typical Yield | 70 - 90% | Represents a good conversion for this type of electrophilic aromatic substitution after purification. |

Critical Safety Considerations: Managing Inherent Hazards

The Blanc chloromethylation and related reactions carry significant health risks that demand stringent safety protocols.

-

Formation of Bis(chloromethyl) ether (BCME) : A major hazard of this reaction is the in-situ formation of the byproduct bis(chloromethyl) ether from formaldehyde and HCl.[7] BCME is an extremely potent human carcinogen, and exposure must be avoided.[5]

-

Chloromethylating Agents : Alternative reagents like chloromethyl methyl ether (CMME) are sometimes used. CMME is also a known human carcinogen and is regulated as such by agencies like OSHA and the EPA.[9][10] Inhalation and skin contact can cause severe irritation and long-term exposure carries a high risk of lung cancer.[9][10]

-

Required Precautions :

-

All manipulations must be conducted within a certified, high-performance chemical fume hood.

-

Appropriate Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles.

-

Due to the carcinogenicity of potential byproducts, respiratory protection may be advised.

-

All waste generated from the reaction is considered hazardous and must be disposed of according to institutional and federal regulations.

-

Conclusion

The synthesis of this compound via the Blanc chloromethylation is a powerful and effective method for producing a versatile chemical intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism allows for the rational control of reaction parameters to maximize yield and purity. However, the profound safety hazards associated with the formation of carcinogenic byproducts necessitate that this procedure only be undertaken by trained professionals with strict adherence to safety protocols. When executed correctly, this synthesis provides reliable access to a key building block for innovation in materials science and pharmaceutical development.

References

- 1. synhet.com [synhet.com]

- 2. Buy this compound | 6298-72-2 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Blanc Reaction [organic-chemistry.org]

- 7. Blanc reaction - Sciencemadness Wiki [sciencemadness.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. epa.gov [epa.gov]

- 10. nj.gov [nj.gov]

2,5-Bis(chloromethyl)-p-xylene chemical properties and reactivity

An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene: Properties, Reactivity, and Applications

Introduction: A Versatile Bifunctional Reagent

This compound, with the CAS number 6298-72-2, is a symmetrically substituted aromatic compound derived from para-xylene.[1][2] Its structure is characterized by a benzene ring with two methyl groups and two chloromethyl groups (-CH₂Cl) at the 2, 5, and 1, 4 positions, respectively.[1] This unique arrangement of dual reactive chloromethyl groups on a rigid p-xylene framework confers significant reactivity, making it a valuable intermediate in organic synthesis and a crucial monomer in polymer chemistry.[1]

The primary utility of this compound stems from the high reactivity of the benzylic chlorides. The chloromethyl groups serve as potent electrophilic centers, readily participating in nucleophilic substitution reactions.[1] This property allows for its use as a cross-linking agent, particularly in proteomics research for stabilizing protein structures, and as a building block for more complex molecules and specialty polymers.[1][3] This guide provides a comprehensive overview of its chemical properties, reactivity, key experimental protocols, and applications for researchers and development professionals.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthesis. The compound is typically a colorless to yellow liquid or a low-melting solid with a distinct odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂Cl₂ | [2][3][4][5][6] |

| Molecular Weight | 203.11 g/mol | [2][3][4][5] |

| CAS Number | 6298-72-2 | [2][3][4][5] |

| Melting Point | 132-134 °C | [7] |

| Boiling Point (Predicted) | 291.5 ± 35.0 °C | [7] |

| logP (Octanol/Water) | 3.781 | [4] |

| Water Solubility (log₁₀WS) | -4.49 mol/L | [4] |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5][8] |

Spectroscopic Data: Spectroscopic analysis is critical for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR): Proton (¹H) NMR and Carbon (¹³C) NMR are used to confirm the molecular structure. The symmetrical nature of the molecule simplifies the spectra.

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic peaks corresponding to C-H bonds of the aromatic ring and methyl/chloromethyl groups, as well as the C-Cl bond.[2][5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a characteristic molecular ion peak and fragmentation pattern consistent with the structure C₁₀H₁₂Cl₂.[2][9]

Synthesis and Purification

The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1]

Causality in Synthesis: The choice of the chloromethylation reaction is driven by its efficiency in introducing the reactive -CH₂Cl groups onto the aromatic ring. The reaction typically employs formaldehyde as the source of the methylene bridge and hydrochloric acid as the source of chlorine, often with a Lewis acid catalyst like zinc chloride to enhance the electrophilicity of the formaldehyde-HCl adduct.[1] Controlling the reaction temperature and stoichiometry is crucial to maximize the yield of the desired bis-substituted product over mono-substituted intermediates.[1]

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 8. synhet.com [synhet.com]

- 9. This compound [webbook.nist.gov]

Introduction: The Analytical Imperative for a Reactive Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Bis(chloromethyl)-p-xylene

Prepared by: Gemini, Senior Application Scientist

This compound (CAS No. 6298-72-2), with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a highly reactive aromatic building block pivotal in organic synthesis.[1][2][3][4][5][6] Its bifunctional nature, stemming from the two chloromethyl groups, makes it a valuable precursor for the synthesis of polymers, ligands, and complex organic molecules. For instance, it is a well-established monomer for producing conjugated polymers like poly(p-phenylene vinylene) (PPV), which are essential materials in the field of organic electronics. Given its reactivity and the critical role it plays in subsequent synthetic steps, verifying the structural integrity and purity of this compound is of paramount importance.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a self-validating system, the congruent application of these orthogonal techniques provides an unambiguous confirmation of the molecular structure, ensuring the quality and reliability required by researchers and drug development professionals.

Molecular Structure Overview

The structure of this compound is defined by a centrally substituted benzene ring. The molecule possesses a high degree of symmetry (C2h point group), which simplifies its spectroscopic signatures. This symmetry dictates that the two methyl groups, the two chloromethyl groups, and the two aromatic protons are chemically equivalent, a key feature that is directly reflected in its NMR spectra.

References

An In-Depth Technical Guide to the Molecular Geometry and Conformation of 2,5-Bis(chloromethyl)-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(chloromethyl)-p-xylene, with the IUPAC name 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from para-xylene.[1] Its molecular formula is C₁₀H₁₂Cl₂.[2] This molecule holds significant interest in various fields, including polymer chemistry and organic synthesis, due to its reactive chloromethyl groups and rigid xylene core.[3][4] Understanding its molecular geometry and conformational preferences is paramount for predicting its reactivity, designing novel materials, and elucidating its role in complex chemical transformations. This guide provides a comprehensive analysis of the structural characteristics of this compound, drawing upon experimental data and computational insights to offer a detailed perspective for researchers and professionals in related fields.

Molecular Structure and Identification

The fundamental structure of this compound consists of a central benzene ring. Two methyl groups are attached at the 2 and 5 positions, and two chloromethyl groups (-CH₂Cl) are substituted at the 1 and 4 positions of this aromatic ring.[1]

Key Identifiers:

Molecular Geometry

The molecular geometry of this compound is largely dictated by the planarity of the central benzene ring. X-ray diffraction studies on similar bis(chloromethyl)arene compounds have shown that the aromatic ring maintains its planarity with minimal deviation from the ideal geometry, even in the solid state.[1] The bond angles and lengths within the benzene ring are characteristic of substituted aromatic systems.

The chloromethyl substituents, however, introduce additional degrees of freedom that influence the overall molecular shape. The geometry around the methylene carbon is approximately tetrahedral, with bond angles close to 109.5 degrees. The orientation of these chloromethyl groups relative to the benzene ring is a key aspect of its conformational analysis.

Conformational Analysis

The conformational landscape of this compound is defined by the rotation of the two chloromethyl groups around the single bonds connecting them to the aromatic ring. These rotations are not entirely free and are influenced by steric and electronic effects.

Computational studies have been instrumental in identifying the low-energy conformers of this molecule.[1] The most stable conformations are those that minimize the steric hindrance between the chloromethyl groups and the adjacent methyl groups. The energy differences between various conformers are relatively small, typically in the range of 2-5 kcal/mol, which suggests that the molecule possesses significant conformational flexibility at room temperature.[1] Molecular dynamics simulations further support this, indicating rapid interconversion between different conformational states on a picosecond timescale.[1]

The primary rotational barriers are associated with the eclipsing interactions between the C-Cl bond and the C-C bonds of the aromatic ring, as well as steric clashes with the neighboring methyl groups. The preferred conformations often feature the chloromethyl groups oriented to minimize these repulsive intramolecular interactions.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of p-xylene derivatives typically shows distinct signals for the aromatic protons and the methyl protons.[6] For this compound, one would expect to see signals corresponding to the aromatic protons, the methyl protons, and the methylene protons of the chloromethyl groups. The chemical shifts of these protons provide valuable information about their local electronic environment, which is influenced by the molecule's conformation.

-

¹³C NMR spectroscopy can be used to identify the number of unique carbon atoms in the molecule, confirming its symmetry.[7] Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the functional groups present in the molecule. Key absorptions would include C-H stretching from the aromatic ring, methyl, and methylene groups, C=C stretching of the aromatic ring, and the C-Cl stretching of the chloromethyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.[8]

Synthesis and Reactivity

Synthesis: The most common method for synthesizing this compound is through the chloromethylation of p-xylene.[1] This reaction typically involves reacting p-xylene with formaldehyde and hydrochloric acid in the presence of a catalyst.[1]

Experimental Protocol: Chloromethylation of p-Xylene

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

p-xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Dichloromethane (solvent)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Sodium Sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, a mixture of p-xylene and paraformaldehyde is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Concentrated hydrochloric acid is added to the mixture, followed by the catalytic amount of zinc chloride.

-

The reaction mixture is heated under reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated.

-

The organic layer is washed sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

The organic layer is then dried over anhydrous sodium sulfate.[1]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Reactivity: The chemical reactivity of this compound is dominated by the two chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, making the molecule a versatile building block for the synthesis of more complex molecules and polymers.[1][9] The benzylic nature of the carbon-chlorine bond enhances its reactivity towards nucleophiles.[10][11]

Applications

The unique structure and reactivity of this compound make it a valuable precursor in several areas:

-

Polymer Chemistry: It is a key monomer in the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV), a conjugated polymer with applications in organic electronics.[3]

-

Organic Synthesis: It serves as an intermediate for the synthesis of a wide range of organic compounds and functional materials.[1][5]

-

Proteomics Research: It has been utilized as a cross-linking agent in the study of proteins.[1]

Data Summary

| Property | Value | Reference |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [5] |

| CAS Number | 6298-72-2 | [5] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [2] |

| Molecular Weight | 203.11 g/mol | [2] |

| Melting Point | 132-134 °C | [12] |

| Boiling Point | 291.5 °C at 760 mmHg | [13] |

| Density | 1.145 g/cm³ | [13] |

Visualizations

Molecular Structure of this compound

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. synhet.com [synhet.com]

- 6. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. This compound [webbook.nist.gov]

- 9. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]

- 10. Xylene - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 13. CAS#:6298-72-2 | Benzene,1,4-bis(chloromethyl)-2,5-dimethyl- | Chemsrc [chemsrc.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,5-Bis(chloromethyl)-p-xylene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the realm of chemical synthesis and materials science, 2,5-Bis(chloromethyl)-p-xylene stands as a pivotal building block, instrumental in the development of novel polymers and as a cross-linking agent.[1] Its utility, however, is fundamentally governed by its behavior in solution. A comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a critical parameter that dictates reaction kinetics, purification strategies, and the ultimate performance of end-products. This guide, prepared for the discerning scientific professional, moves beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of the solubility of this compound, empowering researchers to make informed decisions in solvent selection and experimental design. Herein, we delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer a comparative analysis of its behavior in a range of common organic solvents.

The Molecular Profile of this compound: A Precursor to Understanding Solubility

To predict and comprehend the solubility of this compound, a close examination of its molecular architecture is paramount. The molecule, with the chemical formula C₁₀H₁₂Cl₂, possesses a symmetrical para-xylene core substituted with two chloromethyl groups.[1] This structure imparts a unique combination of polar and non-polar characteristics that govern its interactions with solvent molecules.

The central benzene ring and the two methyl groups contribute to its non-polar, aromatic character. This lipophilic nature suggests a predisposition for solubility in non-polar or weakly polar organic solvents. Conversely, the two chloromethyl (-CH₂Cl) groups introduce significant polarity. The electronegative chlorine atoms create localized dipoles, rendering these substituents as sites for potential dipole-dipole interactions with polar solvent molecules.

Therefore, a nuanced interplay between these opposing characteristics dictates the solubility profile of this compound. The principle of "like dissolves like" serves as a foundational concept; however, the dual nature of this molecule necessitates a more granular analysis.

Theoretical Framework for Solubility Prediction

While empirical determination remains the gold standard, theoretical models can provide valuable foresight into solubility behavior. For a molecule like this compound, considering solvent polarity, dielectric constant, and the potential for specific molecular interactions is key.

Solvent Polarity and Dielectric Constant:

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The non-polar xylene backbone of the solute is expected to interact favorably with these solvents, suggesting good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with the chloromethyl groups of the solute. A moderate to high solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the chloromethyl groups are not strong hydrogen bond acceptors, some interaction is possible. However, the dominant non-polar character of the solute may limit its solubility in highly polar protic solvents.

Predictive Models:

For more quantitative predictions, computational models such as the UNIQUAC Functional-group Activity Coefficients (UNIFAC) method can be employed.[2] This group-contribution model estimates activity coefficients in mixtures based on the functional groups present in the molecules, providing a theoretical basis for predicting solubility.[3][4]

A Practical Guide to Determining Solubility: An Experimental Protocol

The following protocol provides a robust and reproducible method for determining the solubility of this compound in a given organic solvent. This method is designed to be self-validating by ensuring equilibrium is reached and providing a clear endpoint.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The excess is crucial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the test solvent to the vial.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath and stir the mixture vigorously. A typical equilibration time is 24 to 48 hours. It is advisable to test aliquots at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

-

-

Sampling and Preparation for Analysis:

-

After equilibration, stop the stirring and allow the excess solid to settle for at least one hour.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Solubility Profile: A Comparative Overview

| Solvent | Chemical Class | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar Aliphatic | 0.1 | 1.88 | High | The non-polar nature of hexane will readily solvate the non-polar xylene backbone of the solute. |

| Toluene | Non-polar Aromatic | 2.4 | 2.38 | Very High | Similar aromatic character to the solute allows for favorable π-π stacking interactions, in addition to van der Waals forces. |

| Dichloromethane | Polar Aprotic | 3.1 | 8.93 | High | The high polarity and dielectric constant allow for effective solvation of the polar chloromethyl groups. |

| Acetone | Polar Aprotic | 5.1 | 20.7 | High | A strong polar aprotic solvent capable of strong dipole-dipole interactions with the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.58 | High | Good balance of polarity and non-polar character, making it an effective solvent for molecules with mixed polarity. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Moderate to High | Moderately polar, should effectively dissolve the solute. |

| Methanol | Polar Protic | 5.1 | 32.7 | Low to Moderate | The high polarity and strong hydrogen-bonding network of methanol may not favorably accommodate the largely non-polar solute. |

| Ethanol | Polar Protic | 4.3 | 24.55 | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain may slightly improve solubility compared to methanol. |

| Water | Polar Protic | 10.2 | 80.1 | Insoluble | The highly polar and hydrogen-bonding nature of water is incompatible with the non-polar aromatic core of the solute.[5] |

Note: Polarity Index and Dielectric Constant values are sourced from publicly available data.[6][7]

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not a static property but is influenced by several external factors.

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

-

Purity of Solute and Solvent: Impurities can significantly alter the solubility of a compound. The presence of other components can either enhance or decrease solubility through co-solvency or common ion effects, respectively.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities due to variations in their crystal lattice energies.

Safety Considerations

This compound is a reactive and potentially hazardous compound. It is classified as a probable human carcinogen and can cause skin and respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the interplay of its dual polar and non-polar nature with the characteristics of the solvent. While quantitative data is sparse, a strong theoretical and practical framework exists to guide researchers. By understanding the molecular interactions at play and employing rigorous experimental methodologies, scientists can confidently select appropriate solvent systems to harness the full potential of this versatile chemical intermediate. This guide provides the foundational knowledge and practical tools to navigate the solution landscape of this compound, fostering innovation in chemical synthesis and materials science.

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. UNIFAC - Wikipedia [en.wikipedia.org]

- 3. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Solvent Physical Properties [people.chem.umass.edu]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Bis(chloromethyl)-p-xylene CAS number 6298-72-2 properties

An In-Depth Technical Guide to 2,5-Bis(chloromethyl)-p-xylene (CAS No. 6298-72-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a highly reactive bifunctional aromatic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its molecular characteristics, synthesis, reactivity, and key applications, grounding all information in established scientific principles and methodologies.

Molecular Identity and Physicochemical Profile

This compound, also known as 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound derived from p-xylene.[1][2] Its unique structure, featuring two reactive chloromethyl groups on a para-xylene framework, makes it a valuable intermediate in various synthetic applications.[1]

Chemical Identifiers

For unambiguous identification, the following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 6298-72-2[3][4][5] |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene[6][7] |

| Molecular Formula | C₁₀H₁₂Cl₂[3][4] |

| Molecular Weight | 203.11 g/mol [4][6][8] |

| SMILES | CC1=CC(=C(C=C1CCl)C)CCl[6] |

| InChI Key | UYRPOMMBPQHVMN-UHFFFAOYSA-N[3][6] |

| Synonyms | 2,5-Di(Chloromethyl)-p-xylene, α¹,α⁴-Dichlorodurene[3][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid[1][2] | Visual Inspection |

| Melting Point | 131.5-134 °C[1][9] | Experimental |

| Boiling Point | 291.5 °C (Predicted)[1][9] | Computational |

| Density | 1.145 g/cm³[1] | Experimental |

| Flash Point | 142.2 °C[1] | Experimental |

| LogP (Octanol/Water) | 3.781[6] | Computational |

| Water Solubility | log10WS = -4.49 (mol/L)[6] | Computational |

Molecular Geometry and Bonding

The molecular structure consists of a planar benzene ring.[1] The two chloromethyl (-CH₂Cl) groups are situated at positions 1 and 4, while two methyl (-CH₃) groups are at positions 2 and 5. The carbon-chlorine bond length is approximately 1.79 Å, typical for a primary alkyl chloride, and the C-C bond connecting the chloromethyl group to the aromatic ring is about 1.51 Å.[1] The presence of these substituents introduces slight distortions from the ideal 120° bond angles of an unsubstituted benzene ring.[1]

Synthesis and Purification Protocol

The primary industrial and laboratory synthesis of this compound involves the chloromethylation of p-xylene.[1] This electrophilic aromatic substitution reaction utilizes formaldehyde and hydrochloric acid, typically in the presence of a catalyst like zinc chloride or a strong acid. The causality behind this choice is the in-situ generation of the highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich p-xylene ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

This protocol is a self-validating system; successful execution will yield a product with the expected melting point and purity.

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Charge the flask with p-xylene.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while stirring.

-

Reagent Addition: Add formaldehyde to the dropping funnel. Add the formaldehyde dropwise to the stirred p-xylene solution over a period of 1-2 hours. The reaction is exothermic; maintain the temperature within a controlled range to prevent unwanted side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up - Neutralization & Extraction:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 20% sodium hydrogen carbonate solution to neutralize excess acid, followed by water to remove any remaining salts.[1]

-

-

Work-up - Drying:

-

Purification - Fractional Crystallization:

-

To the organic solution, add hexane in a controlled manner.

-

Cool the mixture to 0 °C to induce selective crystallization of the desired product.

-

Collect the crystals by vacuum filtration. A single recrystallization can yield a product with 98% purity and a melting point of 102–104 °C.[1]

-

Chemical Reactivity and Key Applications

The reactivity of this compound is dominated by its two primary chloromethyl groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctionality allows it to act as a cross-linker or a monomer for polymerization.

Application in Polymer Chemistry: Synthesis of PPV

A significant application is its use as a monomer for the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials in organic electronics.[10] The Gilch polymerization route is a common method for this transformation.[10]

Caption: The Gilch polymerization pathway from monomer to conjugated polymer PPV.

This protocol is adapted for this compound from established procedures for similar monomers.[10]

-

Inert Atmosphere: Assemble a 500 mL three-neck glass reactor fitted with a mechanical stirrer, reflux condenser, and a dropping funnel. Dry all glassware thoroughly and flush the system with an inert gas like nitrogen.[10]

-

Monomer Solution: Dissolve the this compound monomer in a dry solvent such as 1,4-dioxane inside the reactor.

-

Base Solution: In a separate flask, dissolve a strong base, like potassium tert-butoxide, in a dry solvent like tetrahydrofuran (THF).[10]

-

Polymerization: Vigorously stir the monomer solution while slowly adding the base solution via the dropping funnel. The reaction mixture will typically develop a color and increase in viscosity as the polymer forms.

-

Quenching: After several hours, quench the reaction by pouring the mixture into a non-solvent like methanol containing a small amount of acetic acid.[10]

-

Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under a vacuum. The resulting PPV can have a molecular weight ranging from 20,000 to 500,000 g/mol .[10]

Application in Proteomics Research

In the field of proteomics, this compound serves as a protein cross-linking agent.[1][4] The two reactive chloromethyl groups can form covalent bonds with nucleophilic amino acid side chains (e.g., lysine, cysteine) on different protein molecules, effectively linking them together. This technique is crucial for studying protein-protein interactions and stabilizing protein structures for analysis.[1]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available and show characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: IR spectra are available, which can confirm the presence of aromatic C-H and alkyl C-H bonds, as well as the C-Cl bond.[11]

-

Nuclear Magnetic Resonance (NMR): While specific supplier data may vary, NMR spectroscopy (¹H and ¹³C) is the definitive method for confirming the structure and purity.[7]

It should be noted that some suppliers provide this compound as a rare chemical for research purposes and may not collect extensive analytical data for every batch.[12] The buyer assumes responsibility for confirming the product's identity and purity.[12]

Safety, Handling, and Storage

This compound is a hazardous compound requiring strict safety protocols.

Hazard Identification

-

Health Hazards: Causes skin irritation and may cause respiratory irritation.[13][14] It is classified as a probable human carcinogen by some agencies.[1]

-

Physical Hazards: It is a combustible liquid.[14]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[14][15]

-

PPE: Wear suitable protective clothing, including chemical-resistant gloves and safety goggles with face protection.[14][15]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15][16]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[14][15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[14]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[14]

Conclusion

This compound is a versatile and highly reactive chemical intermediate. Its bifunctional nature makes it indispensable in the synthesis of advanced polymers like PPV for organic electronics and as a cross-linking tool in proteomics. However, its hazardous properties necessitate rigorous safety measures during handling and storage. This guide provides the foundational knowledge for researchers and scientists to utilize this compound effectively and safely in their work.

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. CAS 6298-72-2: 1,4-Bis(chloromethyl)-2,5-dimethylbenzene [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 6298-72-2 [chemicalbook.com]

- 6. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. synhet.com [synhet.com]

- 8. This compound | 6298-72-2 | Benchchem [benchchem.com]

- 9. This compound CAS#: 6298-72-2 [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [webbook.nist.gov]

- 12. 2,5-BIS-(CHLOROMETHYL)-P-XYLENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound | C10H12Cl2 | CID 80530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6298-72-2 Name: this compound [xixisys.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Nucleophilic Substitution Reactions of 2,5-Bis(chloromethyl)-p-xylene

Abstract

2,5-Bis(chloromethyl)-p-xylene is a symmetrical aromatic compound distinguished by two highly reactive chloromethyl groups positioned on a para-xylene framework.[1] This unique bifunctional structure renders it an exceptionally valuable building block in synthetic chemistry, serving as a precursor for a diverse array of more complex molecules and specialty polymers.[1] The benzylic nature of the carbon-chlorine bonds significantly enhances their susceptibility to nucleophilic attack, making this compound a versatile electrophile for a wide range of substitution reactions. This guide provides an in-depth exploration of the mechanistic principles, key transformations, and practical experimental protocols involving nucleophilic substitution reactions of this compound, tailored for researchers and professionals in organic synthesis and drug development.

Mechanistic Framework: The Reactivity of a Benzylic Dihalide

The enhanced reactivity of this compound is rooted in its benzylic structure. Functional groups at a benzylic position are generally more reactive than their simple alkyl counterparts. Benzylic halides readily undergo nucleophilic substitution reactions, even with weak nucleophiles. This reactivity is governed by two primary mechanistic pathways: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

As a primary benzylic halide, this compound predominantly favors the SN2 pathway .[2] This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom at 180° to the leaving group (chloride), proceeding through a trigonal bipyramidal transition state. The choice of a polar aprotic solvent (e.g., DMF, DMSO, acetone) is critical, as it solvates the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.

However, the potential for an SN1 mechanism cannot be entirely dismissed, particularly in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol).[2][3] The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation intermediate, which is a key factor in the high reactivity of benzylic halides.[4] This resonance stabilization delocalizes the positive charge across the aromatic ring, lowering the activation energy for carbocation formation.

Key Synthetic Transformations

The dual reactive sites of this compound allow for symmetric derivatization, making it a pivotal precursor for monomers and cross-linking agents.

Synthesis of p-Phenylenebis(acetonitrile) Derivatives

Reaction with cyanide nucleophiles provides a direct route to dinitriles, which are valuable intermediates. For instance, 1,4-Bis(cyanomethyl)-2,5-dimethylbenzene is a precursor to 2,5-dimethyl-p-xylylenediamine after hydrogenation.

Causality: The use of a mixed solvent system, such as water and an organic solvent like DMF, facilitates the dissolution of both the inorganic cyanide salt and the organic electrophile.[5] Maintaining a moderately elevated temperature (60-65°C) ensures a sufficient reaction rate without promoting significant side reactions.[5] The reaction is exothermic, necessitating controlled addition of the halide solution.[5]

Experimental Protocol: Synthesis of 1,4-Bis(cyanomethyl)-2,5-dimethylbenzene [5]

-

Setup: Equip a four-necked flask with a mechanical stirrer, thermowell, condenser, and an electrically heated addition funnel.

-

Initial Charge: Charge the flask with a solution of 130 g (2.65 moles) of sodium cyanide in 200 mL of water.

-

Reactant Preparation: In the addition funnel, prepare a solution of 200 g (1.15 mole) of p-xylylene dichloride (a related substrate, protocol adaptable for this compound) in 200 mL of dimethylformamide (DMF). Heat the funnel to ~60°C to prevent precipitation.

-

Reaction: Add the dichloride solution dropwise to the stirred cyanide solution over 2 hours, maintaining the reaction temperature at 60-65°C.

-

Completion: After the addition is complete, maintain the temperature with external heating for an additional hour.

-

Workup: Pour the reaction mixture into 2 liters of water. Filter the precipitated solid and wash it with another liter of water.

-

Product: The yield of the crude product is approximately 85%.

Synthesis of Diamines

The resulting diamines are crucial monomers for high-performance polymers like polyamides and polyurethanes. While direct amination with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines. A more controlled and industrially relevant method is the catalytic hydrogenation of the corresponding dinitrile.

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to primary amines. The choice of catalyst (e.g., Raney Nickel, Palladium) and solvent is critical. The reaction is typically performed under hydrogen pressure to drive the reduction to completion.[6][7]

Experimental Protocol: Synthesis of p-Xylylenediamine via Dinitrile Hydrogenation [6][7][8]

-

Setup: Charge a stirred autoclave with the dinitrile precursor (e.g., terephthalonitrile), a suitable solvent like diethylene glycol dimethyl ether, a catalyst, and optionally water and ammonia.

-

Reaction Conditions: Heat the autoclave to the target temperature (e.g., 125°C) and introduce hydrogen to the desired pressure.

-

Monitoring: Monitor the reaction progress by measuring hydrogen consumption.

-

Completion & Workup: Once the reaction is complete, cool the reactor, vent it, and filter the mixture to recover the catalyst.

-

Purification: Remove the solvent via flash evaporation. The residual product can be purified by vacuum distillation to yield high-purity p-xylylenediamine.

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. glasp.co [glasp.co]

- 3. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Synthesis routes of 1,4-Phenylenediacetonitrile [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. EP1760070A1 - Process for producing highly purified xylylenediamine - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

Introduction: The Duality of Reactivity in a Versatile Building Block

An In-Depth Technical Guide to the Electrophilicity and Reaction Kinetics of 2,5-Bis(chloromethyl)-p-xylene

This compound (BCMPX), systematically named 1,4-bis(chloromethyl)-2,5-dimethylbenzene, is a symmetrically substituted aromatic compound that serves as a cornerstone reagent in materials science and chemical synthesis.[1][2][3] Its utility stems from a unique structural arrangement: a rigid p-xylene core functionalized with two highly reactive chloromethyl groups.[1] These benzylic chloride moieties are the epicenters of the molecule's electrophilicity, enabling it to act as a versatile precursor for specialty polymers, a crosslinking agent in proteomics, and an intermediate for complex organic molecules.[1][4]

This guide provides a detailed exploration of the fundamental principles governing the reactivity of BCMPX. We will dissect the electronic and structural factors that define its electrophilic character and delve into the kinetics and mechanisms of its primary transformations, focusing on nucleophilic substitution and elimination pathways. For researchers and drug development professionals, a thorough understanding of these core concepts is paramount for optimizing reaction conditions, controlling product outcomes, and designing novel applications for this powerful bifunctional molecule.

Section 1: The Structural Basis of Electrophilicity

The pronounced reactivity of BCMPX is not arbitrary; it is a direct consequence of its molecular architecture. The key to its electrophilicity lies in the two benzylic chloromethyl (-CH₂Cl) groups attached to the p-xylene ring.

-

Benzylic Activation: A benzylic carbon is an sp³-hybridized carbon atom directly bonded to a benzene ring. Halides at this position, such as in BCMPX, are known as benzylic halides. They exhibit significantly enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic (alkyl halide) or vinyl/aryl halide counterparts.[5]

-

Inductive and Resonance Effects: The electronegative chlorine atom withdraws electron density from the benzylic carbon, creating a permanent dipole and making the carbon atom electron-deficient (electrophilic). While this inductive effect is crucial, the paramount factor is the resonance stabilization afforded by the adjacent benzene ring. During nucleophilic substitution, any developing positive charge on the benzylic carbon can be delocalized across the entire π-system of the aromatic ring. This stabilization dramatically lowers the activation energy of the transition state, accelerating the reaction.[5][6]

The dual chloromethyl groups on the para-substituted xylene framework make BCMPX a potent bifunctional electrophile, capable of reacting at two distinct sites.[1] This bifunctionality is the basis for its utility in polymerization and crosslinking applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6298-72-2 | [2][3][7] |

| Molecular Formula | C₁₀H₁₂Cl₂ | [1][3][8] |

| Molecular Weight | 203.11 g/mol | [8][9][10] |

| IUPAC Name | 1,4-bis(chloromethyl)-2,5-dimethylbenzene | [2][3] |

| Appearance | Colorless to yellow liquid/solid | [1] |

Section 2: Reaction Kinetics and Mechanistic Pathways

The primary reactions of BCMPX involve the displacement of the chloride leaving group by a nucleophile (substitution) or the elimination of HCl to form a reactive intermediate (elimination). The prevailing mechanism is highly dependent on the reaction conditions.

Nucleophilic Substitution: The Sₙ1/Sₙ2 Dichotomy

As a primary benzylic halide, BCMPX can react via both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. The choice between these pathways is a classic example of competing kinetics influenced by the nucleophile, solvent, and temperature.[6]

-

The Sₙ2 Pathway: This mechanism involves a single, concerted step where a nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride ion. The reaction rate is dependent on the concentration of both BCMPX and the nucleophile (Rate = k[BCMPX][Nu⁻]). This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, THF) that solvate the cation but not the nucleophile, maximizing its reactivity.

-

The Sₙ1 Pathway: This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the C-Cl bond to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by a nucleophile. The reaction rate is dependent only on the concentration of BCMPX (Rate = k[BCMPX]). This pathway is favored by polar protic solvents (e.g., water, ethanol) which can stabilize both the carbocation intermediate and the chloride leaving group, as well as by weak nucleophiles.[11][12]

The exceptional stability of the benzylic carbocation means that even primary substrates like BCMPX can undergo Sₙ1 reactions, a pathway typically reserved for tertiary halides.[6] In many practical scenarios, particularly solvolysis in mixed solvents, a combination of both mechanisms may be operative.[6][11]

Elimination: The Gateway to Conjugated Polymers

In the presence of a strong, sterically hindered base, an elimination reaction can outcompete substitution. This pathway is the foundation of one of BCMPX's most significant applications: the synthesis of poly(p-phenylene vinylene) (PPV), a conductive polymer crucial for organic electronics.[4]

The reaction, known as the Gilch polymerization, involves a double dehydrochlorination. The strong base (e.g., potassium tert-butoxide) abstracts a proton from the methyl group on the xylene ring and facilitates the elimination of the adjacent chloromethyl group. This process occurs twice to form a highly reactive p-quinodimethane (xylylene) intermediate, which then spontaneously polymerizes to form the conjugated PPV backbone.[4]

Section 3: Application-Driven Reactivity: The Gilch Polymerization

The synthesis of PPV and its derivatives from BCMPX is a prime example of how its electrophilic nature and kinetic profile are harnessed for materials synthesis. The choice of a strong, non-nucleophilic base like potassium tert-butoxide is a critical experimental decision; it favors the E2 elimination pathway required to generate the monomeric intermediate while minimizing undesired Sₙ2 side reactions.

Experimental Protocol: Synthesis of PPV via Gilch Polymerization

This protocol is a representative method adapted for this compound.[4]

Materials:

-

This compound (Monomer)

-

Potassium tert-butoxide (Base)

-

Anhydrous 1,4-Dioxane or Tetrahydrofuran (THF) (Solvent)

-

Methanol (for precipitation)

-

Acetic acid (for termination)

Methodology:

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The entire apparatus must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen, which can quench the reaction intermediates.

-

Monomer Dissolution: The monomer, this compound, is dissolved in the anhydrous solvent (e.g., 1,4-dioxane) within the reaction flask under a positive pressure of nitrogen.

-

Base Preparation: In a separate flask, potassium tert-butoxide is dissolved in anhydrous THF. This solution will be the polymerization initiator.

-

Initiation: The potassium tert-butoxide solution is added dropwise to the rapidly stirring monomer solution at room temperature. The reaction is often exothermic, and the addition rate may need to be controlled to maintain the temperature. An increase in the viscosity of the solution is a visual indicator of successful polymerization.[4]

-

Polymerization: The reaction mixture is stirred vigorously at room temperature for 2-24 hours. The duration determines the final molecular weight of the polymer.

-

Termination: The polymerization is quenched by the addition of a small amount of acetic acid, which neutralizes any remaining base.

-

Precipitation and Purification: The polymer is isolated by slowly pouring the viscous reaction mixture into a large volume of a non-solvent, typically methanol, under vigorous stirring. The precipitated polymer forms as solid fibers or a powder.

-

Final Processing: The solid polymer is collected by filtration, washed repeatedly with methanol to remove unreacted monomer and salts, and dried under vacuum.

Conclusion

The electrophilicity and reaction kinetics of this compound are dictated by the unique properties of its benzylic halide functional groups. The resonance stabilization provided by the aromatic ring profoundly activates the molecule towards both Sₙ1 and Sₙ2 nucleophilic substitution, while also enabling base-induced elimination pathways. This dual reactivity makes BCMPX an exceptionally versatile reagent. By carefully selecting nucleophiles, bases, and solvent systems, researchers can precisely control the kinetic and thermodynamic outcomes of its reactions, directing it towards the synthesis of advanced materials like conjugated polymers or using it as a bifunctional linker in bioconjugation and drug development. A fundamental grasp of these mechanistic principles is therefore not merely academic but essential for innovation in the chemical and biomedical sciences.

References

- 1. Buy this compound | 6298-72-2 [smolecule.com]

- 2. synhet.com [synhet.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. This compound | 6298-72-2 [chemicalbook.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound (CAS 6298-72-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. scbt.com [scbt.com]

- 11. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. 994. Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Synthesized 2,5-Bis(chloromethyl)-p-xylene

Abstract

2,5-Bis(chloromethyl)-p-xylene (BCMPX) is a pivotal precursor in advanced materials science, notably in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) for organic electronics.[1] Its high reactivity, stemming from the two chloromethyl groups, also makes it a valuable intermediate in various organic syntheses.[2] However, this reactivity presents a significant challenge during its synthesis—the chloromethylation of p-xylene—which often yields a complex mixture of under- and over-reacted species, isomers, and polymeric by-products.[2][3] The purity of BCMPX is not merely a quality metric; it is a critical determinant of the final product's performance, influencing polymerization kinetics, molecular weight distribution, and the optoelectronic properties of polymers. This guide provides a comprehensive framework for the rigorous purity analysis of synthesized BCMPX, grounded in established analytical principles and designed for professionals in research and development.

The Synthetic Landscape: Understanding Potential Impurities

The standard synthesis of BCMPX involves the chloromethylation of p-xylene, typically using formaldehyde and hydrochloric acid, often with a catalyst.[2][4] The reaction mechanism, an electrophilic aromatic substitution, is prone to several competing and sequential reactions. A thorough understanding of these pathways is essential for designing a robust analytical strategy.

The primary impurities stem from:

-

Incomplete Reaction: Residual starting material (p-xylene) and the mono-substituted intermediate (2-chloromethyl-p-xylene) are common.

-

Over-reaction: Further chloromethylation can lead to tri- and even tetra-chloromethylated xylene derivatives.[3]

-

Side Reactions: The reactive chloromethyl groups can lead to self-condensation, forming diarylmethane-type oligomers.

-

Isomeric Contamination: If the starting p-xylene contains meta- or ortho-isomers, a corresponding mixture of bis(chloromethyl)xylene isomers will be produced.

A summary of these key potential impurities is presented below.

| Impurity Name | Chemical Structure | Origin | Analytical Challenge |

| p-Xylene | C₈H₁₀ | Unreacted starting material | High volatility; co-elution with solvents in some methods. |

| 2-(Chloromethyl)-p-xylene | C₉H₁₁Cl | Mono-substituted intermediate | Similar polarity and structure to the target compound. |

| Tris(chloromethyl)-p-xylene | C₁₁H₁₃Cl₃ | Over-reaction product | Lower volatility; may require higher analysis temperatures. |

| Diarylmethane By-products | (C₈H₈(CH₂Cl))₂CH₂ | Condensation side reaction | Significantly lower volatility; potential for poor solubility. |

A Multi-Detector Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of BCMPX purity. A validated, multi-pronged approach is necessary to separate, identify, and quantify all potential impurities. The logical workflow involves chromatographic separation followed by spectroscopic identification and confirmation.

Caption: Overall analytical workflow for BCMPX purity analysis.

Chromatographic Separation: The Core of Quantification

Chromatography is the cornerstone for separating BCMPX from its structurally similar impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have critical roles.

Gas Chromatography (GC) for Volatile Impurities

GC is the method of choice for analyzing the primary components of the reaction mixture: residual p-xylene, the mono-substituted intermediate, and the desired bis-substituted product. Separation is primarily driven by differences in boiling points.[5]

Expert Rationale: A flame ionization detector (FID) is preferred for quantification due to its wide linear range and nearly uniform response factor for hydrocarbons, allowing for accurate area-percent calculations without the need for individual calibration of every impurity. For identification, coupling the GC to a mass spectrometer (GC-MS) is indispensable.[6]

Protocol: GC-FID/MS Analysis

-

Sample Preparation: Accurately weigh ~20 mg of the synthesized BCMPX and dissolve in 10 mL of chloroform or dichloromethane.

-

Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and/or a mass spectrometer (MS).

-

GC Conditions:

Parameter Value Rationale Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) Low-polarity phase provides excellent separation based on boiling point. Carrier Gas Helium or Hydrogen Provides efficient separation. Constant flow mode is recommended. Injector Temp 280 °C Ensures rapid volatilization without thermal degradation. Injection Volume 1 µL Split Ratio 50:1 Prevents column overloading and ensures sharp peaks. Oven Program 80 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min Initial hold separates volatile starting materials; ramp allows elution of higher boiling point components. FID Temp 320 °C MS Source Temp 230 °C Standard condition for electron ionization. | MS Quad Temp | 150 °C | Standard condition for electron ionization. |

-